4-Chloro-6-propylquinoline
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Overview
Description
4-Chloro-6-propylquinoline is a chemical compound that belongs to the quinoline family. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields. The compound is characterized by a quinoline ring substituted with a chlorine atom at the 4th position and a propyl group at the 6th position.
Mechanism of Action
Target of Action
Quinoline compounds, such as chloroquine, primarily target heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the parasite by converting toxic heme into non-toxic hemazoin .
Mode of Action
Quinoline compounds inhibit the action of heme polymerase, preventing the conversion of heme to hemazoin . As a result, the parasite continues to accumulate toxic heme, leading to its death .
Biochemical Pathways
The primary biochemical pathway affected by quinoline compounds is the heme detoxification pathway in Plasmodium species . The inhibition of heme polymerase disrupts this pathway, causing the accumulation of toxic heme and the death of the parasite .
Result of Action
The primary result of the action of quinoline compounds is the death of the malarial parasite due to the accumulation of toxic heme . This leads to the clearance of the parasite from the host’s body, alleviating the symptoms of malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-propylquinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The reaction conditions often include heating the reactants under reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-propylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted position, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
4-Chloro-6-propylquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
4-Chloro-6-propylquinoline can be compared with other quinoline derivatives such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
Quinoline: The parent compound with a basic quinoline structure.
6-Propylquinoline: A derivative lacking the chlorine substitution at the 4th position.
Uniqueness: The presence of both the chlorine atom and the propyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-chloro-6-propylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-2-3-9-4-5-12-10(8-9)11(13)6-7-14-12/h4-8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEJNTUEGSCAAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=CN=C2C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156602-03-7 |
Source
|
Record name | 4-chloro-6-propylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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